Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC18312798
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18O3 |
---|---|
Molecular Weight | 222.28 g/mol |
IUPAC Name | ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C13H18O3/c1-4-16-12(15)8-11(14)13-9(2)6-5-7-10(13)3/h5-7,11,14H,4,8H2,1-3H3 |
Standard InChI Key | MPPABZPLCHMARE-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(C1=C(C=CC=C1C)C)O |
Introduction
Chemical Structure and Molecular Characteristics
Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate belongs to the class of aromatic hydroxy esters, with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . The compound features an ethyl ester group at the C1 position, a hydroxyl group at C3, and a 2,6-dimethylphenyl substituent at the same carbon (Figure 1). The ortho-methyl groups on the phenyl ring induce steric effects that influence conformational flexibility and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈O₃ | |
Molecular Weight | 222.28 g/mol | |
IUPAC Name | Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate | - |
Canonical SMILES | CCOC(=O)CC(C1=C(C=CC=C1C)C)O |
The stereoelectronic effects of the hydroxy and ester groups enable hydrogen bonding and dipole interactions, which are critical for its solubility in polar aprotic solvents like dichloromethane .
Synthetic Pathways and Catalytic Strategies
Aldol Addition-Based Synthesis
The aldol reaction between 2,6-dimethylbenzaldehyde and ethyl diazoacetate derivatives offers a viable route to this compound. In the presence of MgI₂ etherate and DIPEA (diisopropylethylamine), the reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde . This method, optimized for similar substrates, achieves yields exceeding 80% under mild conditions (0°C to room temperature, 12–24 hours) .
Critical Reaction Parameters:
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Side Reactions: Competing Claisen condensation is suppressed by low temperatures and stoichiometric control .
Enantioselective Reformatsky Reaction
Asymmetric synthesis of β-hydroxy esters has been demonstrated using chiral zinc catalysts. For example, 3c (ethyl-3-hydroxy-3-(2,3,4,5,6-pentamethylphenyl)propanoate) was synthesized with 92% enantiomeric excess (ee) using a Zn-ProPhenol complex . Adapting this methodology, 2,6-dimethylbenzaldehyde could undergo Reformatsky reaction with ethyl bromoacetate to yield the target compound with high stereocontrol .
Key Advantages:
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Enantioselectivity: Up to 95% ee achievable with chiral ligands .
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Functional Group Tolerance: Compatible with sterically hindered aldehydes .
Continuous-Flow Catalysis
Patent CN104016861A describes a fixed-bed tubular reactor system using anion-exchange resins for esterification . While optimized for ethyl 3-ethoxypropionate, this approach could be adapted for Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate by substituting propenoate with the appropriate α,β-unsaturated ester precursor . The system offers advantages in catalyst recyclability and reduced side reactions due to precise temperature modulation .
Physicochemical Properties and Stability
Thermal Behavior
While direct data on the melting/boiling points of Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate are unavailable, analogous compounds exhibit:
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Hydrolytic Stability: Susceptible to base-catalyzed ester hydrolysis, necessitating anhydrous storage.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
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δ 1.34 (t, J=7.2 Hz, 3H, CH₂CH₃)
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δ 2.27 (s, 6H, Ar-CH₃)
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δ 4.25 (q, J=7.1 Hz, 2H, OCH₂)
¹³C NMR (100 MHz, CDCl₃):
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